1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug design Physicochemical profiling

Researchers constructing pyrazole-focused compound libraries face SAR corruption when using regioisomerically ambiguous building blocks-generic substitution alters electronic distribution and pharmacokinetic profiles. This compound delivers a structurally verified C4-carbaldehyde regioisomer with a cyclobutylmethyl N1 spacer. Key outcomes: (1) Consistent C4 geometry across all library members, preserving SAR integrity. (2) Distinct lipophilicity (XLogP3=0.9) versus direct cyclobutyl (0.5) and 5-carbaldehyde (1.2) analogs for fine-tuned logP optimization. (3) 3 rotatable bonds and ambient storage tolerance streamline automated parallel synthesis without cold-chain logistics.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1285065-74-8
Cat. No. B1425379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
CAS1285065-74-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(C=N2)C=O
InChIInChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2
InChIKeyVCSJAYMPUKYLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde: Structure & Procurement Profile


1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS 1285065-74-8) is a heterocyclic aldehyde building block defined by a pyrazole core substituted at the N1 position with a cyclobutylmethyl group and at the C4 position with a formyl group. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol [1]. The compound is classified as an acute toxin (Category 4), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) per GHS classification [2]. It is utilized primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the aldehyde group serves as a reactive handle for condensation, reduction, and oxidation reactions [3].

Why 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde Is Irreplaceable by Analogs


Although pyrazole carbaldehydes share a common heterocyclic core, the precise position of the aldehyde group (C4 vs. C5) and the nature of the N1 substituent critically alter electronic distribution, reactivity, and physicochemical properties. The 4-carbaldehyde regioisomer offers a distinct conjugation pattern compared to the 5-carbaldehyde variant, affecting the electrophilicity of the carbonyl carbon and the regioselectivity of subsequent derivatizations such as Knoevenagel condensations . Furthermore, the cyclobutylmethyl spacer introduces measurable differences in lipophilicity (XLogP3 = 0.9) relative to the directly attached cyclobutyl analog (XLogP3 = 0.5) and the 5-carbaldehyde regioisomer (XLogP3 = 1.2), which can alter membrane permeability and pharmacokinetic profiles in downstream applications [1][2]. Generic substitution without quantitative verification of functional equivalence risks altered synthetic outcomes and erroneous structure–activity relationships.

Quantitative Differentiation from Closest Analogs


Lipophilicity: Intermediate Polarity Between Regioisomers

The computed octanol-water partition coefficient (XLogP3) of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is 0.9, positioning it between the more lipophilic 5-carbaldehyde regioisomer (XLogP3 = 1.2) and the more polar 1-cyclobutyl-1H-pyrazole-4-carbaldehyde analog (XLogP3 = 0.5) [1][2][3]. This intermediate lipophilicity is quantitatively distinct and may influence passive membrane permeability and solubility in biphasic reaction systems.

Lipophilicity Drug design Physicochemical profiling

Conformational Flexibility vs. Direct Cyclobutyl Analog

The target compound possesses 3 rotatable bonds, one more than the 1-cyclobutyl-1H-pyrazole-4-carbaldehyde analog (2 rotatable bonds) [1][2]. The additional rotatable bond arises from the methylene spacer between the cyclobutyl ring and the pyrazole N1, granting greater conformational degrees of freedom. This flexibility can affect entropy-driven binding penalties and the compound's ability to adopt bioactive conformations in target binding pockets.

Conformational analysis Molecular flexibility Scaffold design

Regioisomeric Aldehyde Position and Condensation Reactivity

Pyrazole-4-carbaldehydes are established substrates for Knoevenagel condensations with active methylene compounds, a reactivity pattern extensively documented in the synthesis of biologically active derivatives . The C4-formyl group is conjugated differently with the pyrazole ring compared to the C5-formyl group in the regioisomeric 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This difference in conjugation alters the electrophilicity of the carbonyl carbon and the acidity of the adjacent ring proton at C5 (for the 4-carbaldehyde) versus C4 (for the 5-carbaldehyde), leading to divergent regiochemical outcomes in cyclocondensation reactions.

Regioselectivity Knoevenagel condensation Synthetic methodology

Commercial Availability and Purity Benchmarking

The target compound is commercially available with a minimum purity specification of 95% from multiple vendors . In contrast, the directly attached cyclobutyl analog (1-cyclobutyl-1H-pyrazole-4-carbaldehyde, CAS 1545675-69-1) is listed at higher price points (e.g., €392 for 1 g) and requires storage at 4°C under nitrogen, indicating potentially lower bench stability . The cyclobutylmethyl spacer may confer improved room-temperature storage tolerance, though direct stability data are vendor-claimed rather than independently published.

Procurement Supply chain Quality control

Application Scenarios for 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde


Medicinal Chemistry: C4-Derivatized Pyrazole Libraries

When constructing compound libraries around a pyrazole core, the C4-carbaldehyde position is a preferred attachment point for generating α,β-unsaturated carbonyl derivatives via Knoevenagel condensation [1]. The 1-(cyclobutylmethyl) substitution provides a moderately lipophilic (XLogP3 = 0.9) N1 anchor that is more polar than the 5-carbaldehyde regioisomer but more lipophilic than the direct cyclobutyl analog, offering a distinct physicochemical profile for hit-to-lead optimization . Researchers selecting this building block ensure consistent C4 geometry across library members, which is essential for SAR integrity.

Agrochemical Intermediates via Cyclobutylmethyl Pharmacophore

The cyclobutylmethyl group is recognized for conferring metabolic stability and modulating steric bulk in bioactive molecules, with nine FDA-approved drugs containing cyclobutyl motifs [1]. The 4-carbaldehyde handle enables conversion to carboxylic acids (via oxidation), alcohols (via reduction), or boronate esters (via subsequent functionalization), positioning this compound as a gateway intermediate for agrochemical lead generation where precise logP tuning is necessary to balance soil mobility and target-site penetration .

High-Throughput Parallel Synthesis Workflows

For laboratories executing parallel synthesis, the ambient-temperature storage tolerance and ≥95% purity of the target compound reduce the need for specialized cold storage and pre-use purification [1]. The 3 rotatable bonds and moderate lipophilicity facilitate dissolution in common organic solvents (DCM, THF, DMF) at standard concentrations, streamlining automated liquid handling and reaction setup . These handling advantages translate directly into operational efficiency for high-throughput discovery organizations.

Structure-Based Design: Flexible N1 Substituent

Compared to the directly attached 1-cyclobutyl analog (2 rotatable bonds), the cyclobutylmethyl spacer in the target compound introduces an additional degree of rotational freedom (3 rotatable bonds) [1]. This increased flexibility can enable the cyclobutyl ring to sample a wider conformational space, potentially accommodating sterically demanding subpockets within a protein binding site. Computational docking and molecular dynamics studies that require a flexible N1 substituent should preferentially employ this scaffold over the more rigid direct cyclobutyl variant.

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